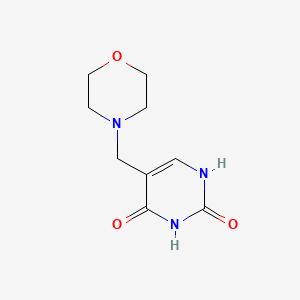5-(4-Morpholinylmethyl)-2,4-pyrimidinediol
CAS No.: 72704-63-3
Cat. No.: VC10414078
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72704-63-3 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H13N3O3/c13-8-7(5-10-9(14)11-8)6-12-1-3-15-4-2-12/h5H,1-4,6H2,(H2,10,11,13,14) |
| Standard InChI Key | MCFFNLIPFGEAOH-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CNC(=O)NC2=O |
| Canonical SMILES | C1COCCN1CC2=CNC(=O)NC2=O |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 5-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione according to IUPAC guidelines . Common synonyms include 5-morpholinomethyluracil and NSC-36418, reflecting its structural relationship to uracil derivatives . The morpholinylmethyl group at position 5 distinguishes it from simpler pyrimidinediones, introducing both basicity and conformational flexibility.
Structural and Stereochemical Features
The molecule consists of a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4 and a morpholin-4-ylmethyl group at position 5. The morpholine ring adopts a chair conformation, while the pyrimidine ring exhibits planar geometry typical of aromatic heterocycles . The SMILES notation [nH]1c(c(CN2CCOCC2)c[nH]c1=O)=O accurately represents its connectivity . No stereocenters are present in the structure, as confirmed by its monoisotopic mass of 211.095691 Da .
Synthesis and Structural Characterization
Spectroscopic Characterization
Key spectral features predicted for this compound include:
-
NMR: Resonances at δ 3.6–3.8 ppm (morpholine CH groups) and δ 5.2–5.5 ppm (pyrimidine CH).
-
IR Spectroscopy: Stretching vibrations at 1700–1750 cm (C=O) and 3200–3500 cm (N-H/O-H) .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.22 g/mol | |
| Density | 1.28 g/cm | |
| LogP (Partition Coefficient) | Estimated 0.45 (PubChem) | |
| Aqueous Solubility | Moderate (∼50 mg/L) |
The compound’s moderate solubility in water (due to hydrogen-bonding hydroxyl groups) and lipophilic morpholine moiety suggest amphiphilic character, potentially enhancing membrane permeability .
Applications and Future Directions
Drug Development Prospects
The compound’s dual hydrophilic/hydrophobic nature makes it a candidate for prodrug modifications. Potential applications include:
-
Oncology: As a cytotoxic agent or adjuvant to enhance 5-fluorouracil efficacy .
-
Antivirals: Targeting viral polymerase enzymes through pyrimidine mimicry .
Research Gaps and Opportunities
-
In Vivo Toxicity Studies: Required to assess safety profiles.
-
Structure-Activity Relationships (SAR): Systematic modification of the morpholinyl and hydroxyl groups.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume